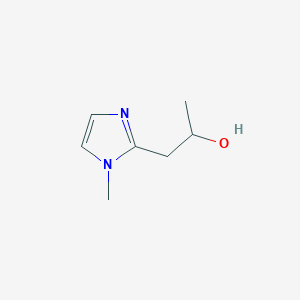
1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol is a chemical compound with the molecular formula C8H14N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol typically involves the reaction of 1-methylimidazole with an appropriate alkylating agent, such as 2-chloropropanol, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the alkylation process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the yield and minimize by-products .
化学反応の分析
Types of Reactions: 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
科学的研究の応用
1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The compound’s hydroxyl group can also participate in hydrogen bonding, further influencing its interactions with biological targets .
類似化合物との比較
- 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol
- 1-(2-Methyl-1H-imidazol-1-yl)propan-2-ol
- 1-(1-Methyl-1H-imidazol-2-yl)propan-1-one
Comparison: 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol is unique due to its specific substitution pattern on the imidazole ring and the presence of a hydroxyl group on the propanol chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, highlighting its uniqueness .
生物活性
1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities. This article explores its potential applications in medicine and biology, focusing on its antimicrobial, antifungal, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound is characterized by the presence of an imidazole ring, which is known to interact with various biological targets, enhancing its pharmacological potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Candida albicans | 0.0833 µmol/mL |
| Escherichia coli | 8 µg/mL |
The compound demonstrated significant efficacy against Candida albicans, outperforming fluconazole in comparative studies . Its mechanism of action may involve disruption of cellular membranes and interference with metabolic pathways .
Antifungal Activity
The antifungal efficacy of this compound is particularly noteworthy. It has been investigated for its ability to inhibit fungal growth, especially in the context of increasing fungal infections globally. The compound's performance against various fungal strains indicates its potential as a therapeutic agent in treating invasive fungal infections .
Anticancer Properties
Emerging research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can reduce cell viability in cancer cell lines such as A549 (human lung adenocarcinoma) and others.
| Cell Line | Post-Treatment Viability (%) |
|---|---|
| A549 | 64% (with 100 µM concentration) |
| HSAEC1-KT (non-cancerous) | 78% |
These results suggest that while the compound exhibits cytotoxic effects on cancer cells, it also affects non-cancerous cells, indicating a need for further investigation into its selectivity and safety profile .
The biological activity of this compound is attributed to its ability to bind metal ions and enzymes due to the imidazole moiety. This interaction can alter enzyme activity and affect cellular processes such as signaling pathways and gene expression . Additionally, the compound's influence on membrane permeability further contributes to its antimicrobial and anticancer effects.
Case Studies
A notable study involved the synthesis of various derivatives based on imidazole, including this compound. These derivatives were evaluated for their biological activities, leading to the identification of compounds with enhanced efficacy against multidrug-resistant pathogens .
Another case study focused on the compound's role in disrupting cancer cell metabolism, demonstrating its potential as an adjunct therapy in cancer treatment protocols .
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
1-(1-methylimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-6(10)5-7-8-3-4-9(7)2/h3-4,6,10H,5H2,1-2H3 |
InChIキー |
ZBJQBMBMIQREEP-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=NC=CN1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















